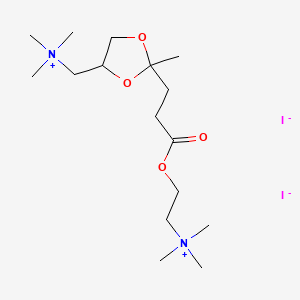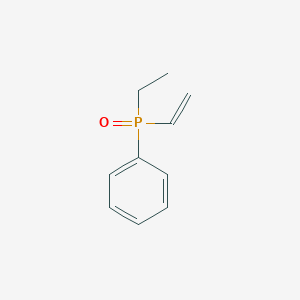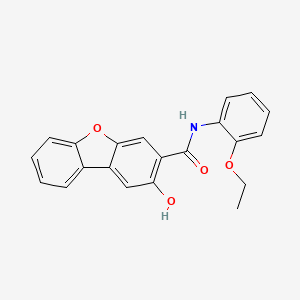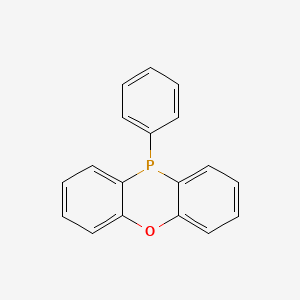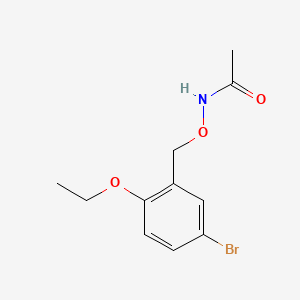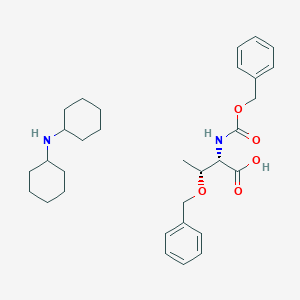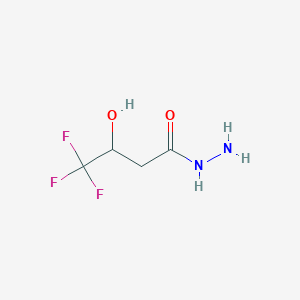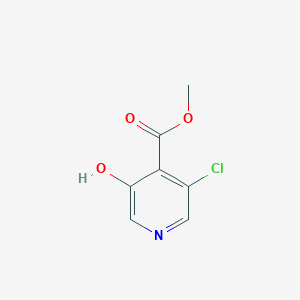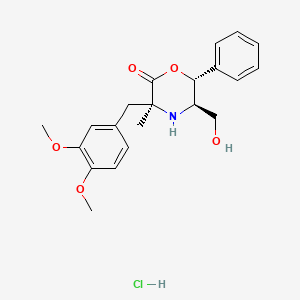
(3S-(3alpha,5beta,6alpha))-3-((3,4-Dimethoxyphenyl)methyl)-5-(hydroxymethyl)-3-methyl-6-phenylmorpholin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S-(3alpha,5beta,6alpha))-3-((3,4-Dimethoxyphenyl)methyl)-5-(hydroxymethyl)-3-methyl-6-phenylmorpholin-2-one hydrochloride is a complex organic compound that belongs to the class of morpholine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S-(3alpha,5beta,6alpha))-3-((3,4-Dimethoxyphenyl)methyl)-5-(hydroxymethyl)-3-methyl-6-phenylmorpholin-2-one hydrochloride typically involves multiple steps, including the formation of the morpholine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Morpholine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the dimethoxyphenyl, hydroxymethyl, and phenyl groups through various organic reactions such as alkylation, reduction, and substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl group in the morpholine ring, potentially converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group could yield a carboxylic acid derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, morpholine derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. This compound could be investigated for similar activities.
Medicine
In medicine, compounds with similar structures have been explored for their therapeutic potential in treating diseases such as cancer, infections, and neurological disorders. Research may focus on its efficacy, safety, and mechanism of action.
Industry
Industrially, such compounds could be used in the development of pharmaceuticals, agrochemicals, or as additives in materials science.
Mécanisme D'action
The mechanism of action of (3S-(3alpha,5beta,6alpha))-3-((3,4-Dimethoxyphenyl)methyl)-5-(hydroxymethyl)-3-methyl-6-phenylmorpholin-2-one hydrochloride would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Antimicrobial Activity: Disrupting microbial cell walls or interfering with essential metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S-(3alpha,5beta,6alpha))-3-((3,4-Dimethoxyphenyl)methyl)-5-(hydroxymethyl)-3-methyl-6-phenylmorpholin-2-one
- (3S-(3alpha,5beta,6alpha))-3-((3,4-Dimethoxyphenyl)methyl)-5-(hydroxymethyl)-3-methyl-6-phenylmorpholin-2-one acetate
Uniqueness
The uniqueness of (3S-(3alpha,5beta,6alpha))-3-((3,4-Dimethoxyphenyl)methyl)-5-(hydroxymethyl)-3-methyl-6-phenylmorpholin-2-one hydrochloride lies in its specific functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
35019-35-3 |
|---|---|
Formule moléculaire |
C21H26ClNO5 |
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
(3S,5R,6R)-3-[(3,4-dimethoxyphenyl)methyl]-5-(hydroxymethyl)-3-methyl-6-phenylmorpholin-2-one;hydrochloride |
InChI |
InChI=1S/C21H25NO5.ClH/c1-21(12-14-9-10-17(25-2)18(11-14)26-3)20(24)27-19(16(13-23)22-21)15-7-5-4-6-8-15;/h4-11,16,19,22-23H,12-13H2,1-3H3;1H/t16-,19-,21+;/m1./s1 |
Clé InChI |
BZOKOBBSHONKOZ-FVAWRWOFSA-N |
SMILES isomérique |
C[C@@]1(C(=O)O[C@@H]([C@H](N1)CO)C2=CC=CC=C2)CC3=CC(=C(C=C3)OC)OC.Cl |
SMILES canonique |
CC1(C(=O)OC(C(N1)CO)C2=CC=CC=C2)CC3=CC(=C(C=C3)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


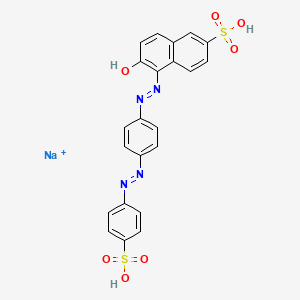

![4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B13742115.png)
![5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B13742119.png)
